molecular formula C12H13NO3 B3000098 6,7-dimethoxy-2-methyl-1H-quinolin-4-one CAS No. 803630-29-7

6,7-dimethoxy-2-methyl-1H-quinolin-4-one

Cat. No. B3000098
CAS RN: 803630-29-7
M. Wt: 219.24
InChI Key: VFZUJQOGTJVVNY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methyl-3H-quinazolin-4-one is a compound with the CAS Number: 35241-23-7 . It has a molecular weight of 220.23 . The IUPAC name is 6,7-dimethoxy-2-methyl-4 (1H)-quinazolinone .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 6,7-dimethoxy-2-methyl-3H-quinazolin-4-one is C11H12N2O3 . The InChI Code is 1S/C11H12N2O3/c1-6-12-8-5-10 (16-3)9 (15-2)4-7 (8)11 (14)13-6/h4-5,12H,1H2,2-3H3, (H,13,14) .


Physical And Chemical Properties Analysis

The physical form of 6,7-dimethoxy-2-methyl-3H-quinazolin-4-one is a dark gray solid .

Scientific Research Applications

Anticancer Activity

6,7-dimethoxy-2-methyl-1H-quinolin-4-one derivatives have shown potential in anticancer research. For instance, certain derivatives, like 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, demonstrated potent cytotoxicity against various tumor cell lines. These compounds induced cell cycle arrest in the G2/M phase and triggered apoptosis in specific cancer cells, suggesting their potential as new anticancer leads (Chen et al., 2013).

Synthesis of Marine Alkaloids

The compound has been used in the synthesis of marine alkaloids such as damirone A and damirone B. This synthesis involves several steps, transforming 6,7-dimethoxy-4-methylquinoline into other intermediates before achieving the final marine alkaloid products (Roberts et al., 1994).

Inhibition of Tyrosine Kinase

Analogs of 6,7-dimethoxy-2-methyl-1H-quinolin-4-one have been found to inhibit tyrosine-specific kinase activity. This inhibition is significant in the context of certain cellular processes and could have implications for therapeutic applications, especially in targeting specific types of cancer (Dow et al., 1995).

Novel Synthetic Methods

Innovative synthetic methods involving 6,7-dimethoxy-2-methyl-1H-quinolin-4-one have been developed, leading to novel compounds with potential applications in various fields of chemistry and pharmacology. These methods emphasize high efficiency, good yield, and environmentally friendly processes (Yang et al., 2013).

Antiproliferative Properties

Recent research has highlighted the antiproliferative properties of certain derivatives against human tumor cell lines. This discovery is significant for developing new cancer treatments, as these compounds have shown promising results in initial screenings (Patel et al., 2022).

Anti-tubercular Activity

Research has also identified the anti-tubercular potential of 6,7-dimethoxy-2-methyl-1H-quinolin-4-one derivatives. These compounds have shown high potency against Mycobacterium tuberculosis, the bacterium causing tuberculosis, suggesting a new avenue for TB treatment (Asquith et al., 2019).

Safety and Hazards

The safety information for 6,7-dimethoxy-2-methyl-3H-quinazolin-4-one includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 . The precautionary statements include P264;P270;P301+P312;P330;P501 .

Future Directions

Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl- . This suggests that there is ongoing research in this area, and we can expect more advancements in the future.

properties

IUPAC Name

6,7-dimethoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-4-10(14)8-5-11(15-2)12(16-3)6-9(8)13-7/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZUJQOGTJVVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC(=C(C=C2N1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-methyl-1H-quinolin-4-one

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